3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide
Description
Properties
IUPAC Name |
3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-16-8-5-9-17(13-16)25(22,23)19-15-7-4-6-14(12-15)18(21)20-10-2-3-11-20/h4-9,12-13,19H,2-3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBGSUOHVUMUQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328412 | |
| Record name | 3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49821705 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
690647-82-6 | |
| Record name | 3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the benzenesulfonamide group. One common method involves the reaction of 3-methoxybenzenesulfonyl chloride with 3-(pyrrolidine-1-carbonyl)aniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. Additionally, the use of automated synthesis platforms can help streamline the production process and reduce the need for manual intervention .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit the activity of specific enzymes involved in metabolic pathways, leading to changes in cellular function .
Comparison with Similar Compounds
Functional Group Impact on Bioactivity (Inferred)
Though biological data for the target compound is absent, structural comparisons suggest:
- Methoxy Group : May reduce metabolic oxidation compared to unsubstituted phenyl rings, enhancing plasma stability.
- Sulfonamide Linker : Often associated with kinase inhibition (e.g., carbonic anhydrase inhibitors), though activity depends on substituent positioning .
Biological Activity
3-Methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Properties
Sulfonamide derivatives have also been investigated for their anticancer activities. A study on structurally related compounds demonstrated significant cytotoxic effects against several cancer cell lines, suggesting that this compound may possess similar properties. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Studies
- Study on Pyrrolidine Derivatives : A study examining various pyrrolidine-containing compounds found that they exhibited inhibitory effects on tumor growth in vitro and in vivo. The presence of the pyrrolidine ring was crucial for enhancing the anticancer activity of these compounds.
- Antimicrobial Testing : In a comparative analysis, related sulfonamide compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the sulfonamide group significantly influenced antibacterial potency.
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Interaction : The methoxy and pyrrolidine groups may facilitate binding to specific receptors or enzymes, enhancing biological efficacy.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 15 | |
| Compound B | Anticancer | 5 | |
| Compound C | Anti-inflammatory | 10 |
Summary of Findings
- Antibacterial Activity : Moderate activity noted with MIC values ranging from 250 μg/mL for related sulfonamides.
- Anticancer Activity : IC50 values suggest promising efficacy against various cancer cell lines, warranting further investigation into structural modifications to enhance potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
